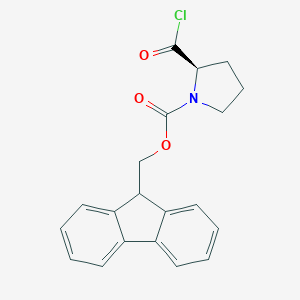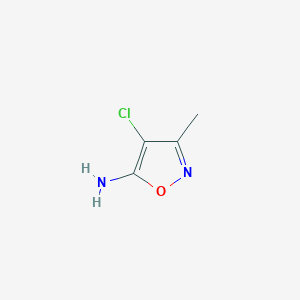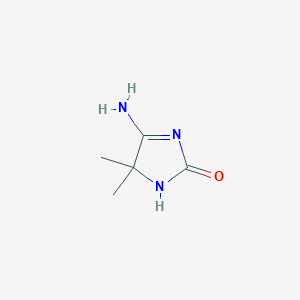
Benzyl 3,3-difluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,3-difluoropyrrolidine-1-carboxylate is a compound of interest due to its unique structural features and potential applications in various fields of chemistry and material science. Its synthesis, structure, and properties have been explored to understand and utilize its potential better.
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine compounds involves multiple steps, including efficient cyclization processes and specific reaction conditions to incorporate the fluorine atoms effectively. A practical and cost-effective synthesis method for 3,3-difluoropyrrolidine derivatives has been reported, involving Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation and subsequent cyclization processes (Xu et al., 2005).
Molecular Structure Analysis
The molecular structure of benzyl and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes provides insights into the coordination and geometry of related compounds. These structures have been crystallographically characterized, revealing details about their molecular arrangements and bonding (Carson & Lippard, 2006).
Chemical Reactions and Properties
The photocarboxylation of benzylic C–H bonds with CO2 under metal-free conditions is a notable reaction involving benzyl-substituted compounds, demonstrating a method to incorporate carboxylate groups into the molecular framework. This reaction provides a pathway to synthesize various carboxylated derivatives (Meng et al., 2019).
Applications De Recherche Scientifique
Synthesis Methods
A practical approach to synthesizing 3,3-difluoropyrrolidine has been developed, involving the preparation of two intermediates through efficient processes, including a Claisen rearrangement and Ru(VIII)-catalyzed oxidation to create 2,2-difluorosuccinic acid, followed by cyclization to form N-benzyl-3,3-difluoropyrrolidinone and subsequent BH(3).Me(2)S reduction (Feng Xu et al., 2005). This method highlights a cost-effective pathway for producing the compound, emphasizing its practicality in synthetic applications.
Photocarboxylation Process
The carboxylation of sp3-hybridized C–H bonds with CO2, particularly in benzylic positions, represents a challenging yet valuable transformation in organic synthesis. A visible-light-mediated photocarboxylation technique of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions has been developed, showcasing an innovative approach to incorporating CO2 into organic molecules (Qing-Yuan Meng et al., 2019). This process is notable for its moderate to good yields and broad substrate scope, including the synthesis of several drugs.
Cholinesterase Inhibition
Research into the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates has provided insights into the potential therapeutic applications of these compounds. Moderate inhibitory effects against AChE and comparable anti-BChE activity to rivastigmine were observed, with specific derivatives showing promising selectivity and potency (Hana Pizova et al., 2017). These findings highlight the relevance of benzyl 3,3-difluoropyrrolidine-1-carboxylate derivatives in developing treatments for diseases associated with cholinesterase activity.
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Propriétés
IUPAC Name |
benzyl 3,3-difluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-7-15(9-12)11(16)17-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMBERXRQLASNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569927 |
Source


|
| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |
CAS RN |
163457-22-5 |
Source


|
| Record name | Phenylmethyl 3,3-difluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163457-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














